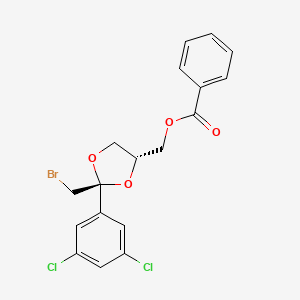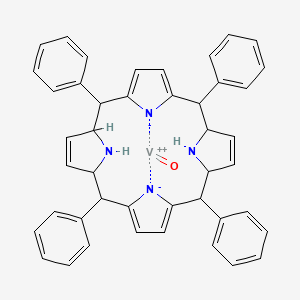
oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. This compound is characterized by the presence of a vanadium ion coordinated to a tetraphenylporphyrin ligand. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, materials science, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of vanadyl sulfate with tetraphenylporphyrin under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the mixture is refluxed for several hours to ensure complete coordination of the vanadium ion to the porphyrin ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, which can be useful in catalytic applications.
Substitution: Ligand substitution reactions can occur, where the tetraphenylporphyrin ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxovanadium(V) species, while reduction reactions can produce vanadium(III) complexes .
Wissenschaftliche Forschungsanwendungen
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It is employed in the development of advanced materials, such as thin films and nanostructures, for electronic and photonic applications.
Medicine: The compound has potential therapeutic applications, particularly in the field of photodynamic therapy for cancer treatment.
Environmental Science: It is used in the detection and removal of pollutants from the environment.
Wirkmechanismus
The mechanism of action of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the interaction of the vanadium center with various molecular targets. The vanadium ion can undergo redox reactions, which can generate reactive oxygen species (ROS) that are capable of inducing oxidative stress in cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadyl meso-tetraphenylporphine: Similar in structure but with different oxidation states and reactivity.
Zinc tetraphenylporphyrin: Contains zinc instead of vanadium, with different catalytic and photophysical properties.
Iron tetraphenylporphyrin: Contains iron, commonly used in heme proteins and has different biological applications.
Uniqueness
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to its specific redox properties and ability to generate reactive oxygen species. These characteristics make it particularly valuable in catalytic and therapeutic applications .
Eigenschaften
Molekularformel |
C44H38N4OV |
|---|---|
Molekulargewicht |
689.7 g/mol |
IUPAC-Name |
oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;;/q-2;;+2 |
InChI-Schlüssel |
PVZWGIZMCAARHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13405448.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
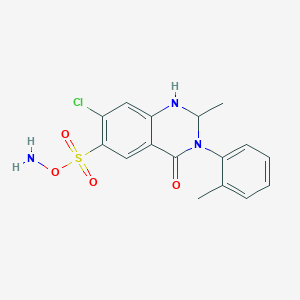
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)
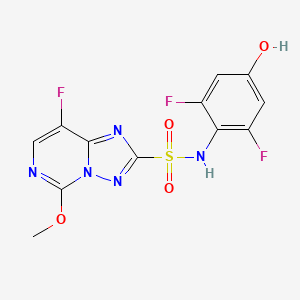

![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
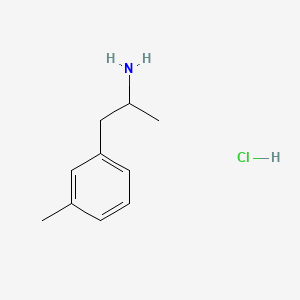
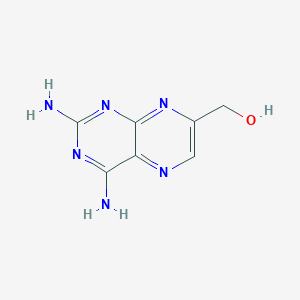
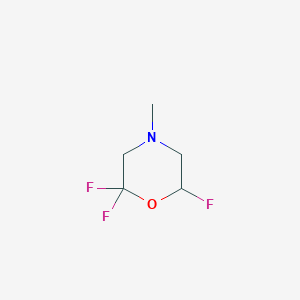
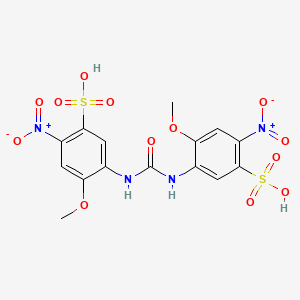
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
